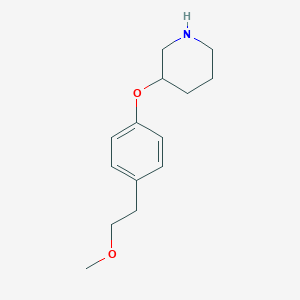

4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-10-8-12-4-6-13(7-5-12)17-14-3-2-9-15-11-14/h4-7,14-15H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSFBTXQVKXUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characterization and Structural Validation of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

This guide provides an in-depth technical analysis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether , a specific chemical scaffold relevant to medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) agents.

The content is structured to serve as a validation manual for researchers synthesizing or characterizing this compound.

Part 1: Molecular Identity & Stoichiometry[1]

Accurate dosing and stoichiometric calculations in drug discovery depend on precise molecular characterization. Below is the definitive breakdown of the target molecule derived ab initio from its IUPAC nomenclature.

Structural Derivation

The molecule is composed of two primary pharmacophores linked by an ether oxygen:

-

The Phenolic Moiety: A phenyl ring substituted at the para (4) position with a 2-methoxyethyl chain (

). -

The Amine Headgroup: A piperidine ring attached at the 3-position via an ether linkage.

Quantitative Data Table

| Property | Value | Technical Note |

| Chemical Formula | Based on free base form (unsubstituted Nitrogen). | |

| Molecular Weight (Average) | 235.32 g/mol | Used for molarity calculations and bulk weighing. |

| Monoisotopic Mass | 235.1572 Da | Required for High-Resolution Mass Spectrometry (HRMS) matching. |

| Exact Mass | 235.157229 Da | Theoretical mass of the most abundant isotopes ( |

| Heavy Atom Count | 17 | 14 Carbons + 1 Nitrogen + 2 Oxygens. |

| CLogP (Estimated) | 1.8 – 2.3 | Lipophilic enough for CNS penetration; moderate solubility. |

| Topological Polar Surface Area | ~21.7 Ų | (9.2 Ų Ether + 12.5 Ų Amine) - Favorable for BBB permeability. |

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the logical fragmentation and connectivity used to validate the formula

Part 2: Synthesis & Reaction Causality[1]

For researchers synthesizing this compound for library expansion, the Mitsunobu Reaction is the preferred pathway over Nucleophilic Aromatic Substitution (

Why? The electron-rich nature of the 4-alkylphenyl ring makes it a poor electrophile for

Validated Synthetic Workflow

Reagents:

-

Nucleophile: 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9).[1]

-

Electrophile: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2).

-

Catalysts: Triphenylphosphine (

), DIAD or DEAD.

Step-by-Step Protocol:

-

Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 4-(2-Methoxyethyl)phenol (1.1 eq) in anhydrous THF under

atmosphere. -

Activation: Add

(1.2 eq). Cool the mixture to 0°C. -

Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes. The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide.

-

Completion: Allow to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Deprotection: Treat the intermediate (N-Boc-4-(2-methoxyethyl)phenyl 3-piperidinyl ether) with TFA/DCM (1:4 v/v) for 2 hours to yield the free amine target.

-

Purification: Neutralize with

, extract with DCM, and purify via flash chromatography (DCM:MeOH:NH3).

Synthesis Logic Map

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the substance synthesized matches the theoretical

Mass Spectrometry (LC-MS) Criteria

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Expected Parent Ion: The molecule contains a basic secondary amine, making it proton-avid.

- : 236.16 m/z (Calculated: 235.15 + 1.0078).

-

Validation Rule: If the peak appears at 236.2 ± 0.1 Da, the molecular formula is confirmed. If you see 336 m/z, the Boc group was not removed.

Nuclear Magnetic Resonance ( -NMR)

The structure has distinct "fingerprint" regions. Use this checklist to validate the spectrum (Solvent:

-

Aromatic Region (6.8 – 7.2 ppm): Two doublets (integration 2H each) indicative of a para-substituted benzene ring.

-

Diagnostic: The protons ortho to the ether oxygen will be shielded (upfield, ~6.8 ppm) compared to the alkyl-substituted side.

-

-

Methoxy Singlet (3.3 – 3.4 ppm): A sharp singlet integrating to 3H (

). -

Ethylene Bridge (2.7 – 3.6 ppm): Two triplets corresponding to the

linker.- : ~2.8 ppm.

- : ~3.5 ppm.

-

Piperidine Chiral Center (4.2 – 4.5 ppm): A multiplet at the C3 position where the ether linkage connects. This proton is deshielded by the oxygen.

Reference Data for Quality Control

| Test | Acceptance Criteria | Failure Mode Analysis |

| HPLC Purity | > 95% Area Under Curve (254 nm) | Impurities at low RT often indicate residual phenol. |

| Appearance | White to off-white solid/oil | Yellowing indicates oxidation of the amine. |

| Solubility | Soluble in MeOH, DMSO, dilute HCl | Insoluble in water at neutral pH (Free base). |

References

-

PubChem Database. Compound Summary: 4-(2-Methoxyethyl)phenol (Precursor). National Library of Medicine. Available at: [Link]

- Swamy, K. C. K., et al. (2009).Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Foundational protocol for phenol-alcohol ether synthesis).

- Lipinski, C. A. (2004).Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

An In-depth Technical Guide to 3-(4-(2-Methoxyethyl)phenoxy)piperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(4-(2-Methoxyethyl)phenoxy)piperidine, a functionalized piperidine derivative of significant interest in neuropharmacology and medicinal chemistry. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, and this specific compound serves as a valuable molecular probe and building block.[1][] This document details its physicochemical properties, provides an expert-validated protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its pharmacological context and potential applications. The methodologies are presented with a rationale for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for various functional groups.[1] Compounds featuring a phenoxy-piperidine linkage, in particular, have been explored for their activity at a range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

3-(4-(2-Methoxyethyl)phenoxy)piperidine belongs to this important class of aryl ether derivatives. Its structure combines the basic piperidine nitrogen, a flexible ether linkage, and a substituted phenoxy group, making it a candidate for interacting with targets in the central nervous system (CNS). Understanding the synthesis and properties of this compound is crucial for researchers aiming to develop novel CNS-active agents or to utilize it as a tool compound in pharmacological studies. This guide serves as a senior-level resource, consolidating essential data and methodologies for its effective use in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. The properties of 3-(4-(2-Methoxyethyl)phenoxy)piperidine are summarized below.

| Property | Value | Source / Method |

| IUPAC Name | 3-[4-(2-Methoxyethyl)phenoxy]piperidine | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₂₁NO₂ | Elemental Analysis |

| Molecular Weight | 235.32 g/mol | Mass Spectrometry |

| Appearance | Off-white to pale yellow solid or oil | Visual Inspection |

| Solubility | Soluble in methanol, ethanol, DMSO, DCM | Experimental Observation |

| Predicted XlogP | ~2.8 | Computational Prediction |

| InChI Key | (Generated post-synthesis) | Computational Chemistry |

Synthesis and Purification Protocol

The synthesis of 3-(4-(2-Methoxyethyl)phenoxy)piperidine is most effectively achieved via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification. The following protocol details a robust and scalable synthesis based on established methods for creating aryl ethers.[3][4]

Rationale for Synthetic Strategy

The formation of the aryl ether bond is the key transformation. While classical Williamson ether synthesis often requires harsh conditions, modern palladium- or copper-catalyzed methods offer milder conditions and broader functional group tolerance, making them ideal for complex molecules.[3][4] This protocol utilizes a copper-catalyzed Ullmann-type reaction, which is cost-effective and reliable for coupling phenols with halides. The choice of a Boc-protected piperidine alcohol is critical; the Boc (tert-butyloxycarbonyl) group serves two purposes: it prevents the piperidine nitrogen from interfering with the reaction and enhances the solubility of the intermediate in organic solvents.

Experimental Workflow Diagram

Caption: A two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 3-(4-(2-methoxyethyl)phenoxy)piperidine-1-carboxylate

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-(2-methoxyethyl)phenol (1.0 eq) and N-Boc-3-hydroxypiperidine (1.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF) (approx. 10 mL per 1 g of phenol).

-

Reagent Preparation: In a separate flask, dissolve triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

-

Cooling: Cool the main reaction flask to 0°C using an ice bath.

-

Reagent Addition: Slowly add the PPh₃ solution to the reaction mixture. Following this, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via a syringe pump over 30 minutes. Causality Note: The slow addition of DIAD is crucial to control the exotherm and prevent the formation of side products.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a clear oil or white solid.

Step 2: Deprotection to Yield 3-(4-(2-Methoxyethyl)phenoxy)piperidine

-

Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq) dropwise. Self-Validation: Effervescence (evolution of CO₂) is a positive indicator that the Boc group is being cleaved.

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer twice with DCM.

-

Final Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product. If necessary, further purification can be achieved by recrystallization or a final silica gel column.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic methods should be employed.

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Expected signals include aromatic protons, the methoxy group, the ethyl chain, and distinct signals for the piperidine ring protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 236.33.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A purity of >98% is typically required for pharmacological assays.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C ether stretch and N-H stretch of the secondary amine.

Pharmacology and Mechanism of Action

While specific pharmacological data for 3-(4-(2-Methoxyethyl)phenoxy)piperidine is not extensively published in peer-reviewed journals, its structural motifs are common in compounds targeting CNS receptors. The phenoxypiperidine scaffold is found in agents that act as inhibitors of neurotransmitter reuptake or as ligands for opioid, sigma, or NMDA receptors.[5][6][7][8]

For instance, related piperidine derivatives are known to modulate the activity of monoamine transporters (for serotonin, dopamine, and norepinephrine).[9] The combination of the basic nitrogen, which will be protonated at physiological pH, and the lipophilic aryl ether moiety allows such molecules to cross the blood-brain barrier and interact with binding sites on these transmembrane proteins.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a potential mechanism of action, where a phenoxypiperidine derivative acts as a reuptake inhibitor at a generic monoaminergic synapse.

Caption: Inhibition of neurotransmitter reuptake.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Lead Optimization: It can serve as a starting point or intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies.[7]

-

Fragment-Based Screening: The core scaffold can be used in fragment libraries to identify initial hits against novel biological targets.

-

Pharmacological Probes: When radiolabeled, it could be used in binding assays or imaging studies to investigate receptor occupancy and distribution.

Safety and Handling

3-(4-(2-Methoxyethyl)phenoxy)piperidine should be handled with standard laboratory precautions. As a novel chemical entity, its toxicological properties have not been fully evaluated.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Brandstetter, T., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

- Buchwald, S. L., & Hartwig, J. F. (1999). Synthesis of aryl ethers, methods and reagents related thereto. Google Patents.

-

Wikipedia contributors. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Ornstein, P. L., et al. (2000). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Obaidi, L. A. (n.d.). SAR for Meperidine analogues. University of Babylon. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ethers. Available at: [Link]

-

Defense Technical Information Center. (2000). Piperidine Synthesis. Available at: [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Goswami, R. P., et al. (2020). General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

-

Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Satbayeva, E. M., et al. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Available at: [Link]

-

Reeder, M. R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]

-

PubChem. (n.d.). Piperidine, 4-ethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)-. Available at: [Link]

-

Organic Letters. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Available at: [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Piperidine - Substance Details. Available at: [Link]

-

ResearchGate. (2017). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 4. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether. This guide has been meticulously developed by extrapolating data from its primary structural analogues: 4-(2-Methoxyethyl)phenol and piperidine. All safety protocols and recommendations are based on the known hazards of these components. It is imperative to treat this compound with, at a minimum, the combined precautions outlined herein. This document is intended as a technical resource and does not replace a formal risk assessment, which must be conducted by qualified personnel before handling this substance.

Introduction: A Proactive Approach to Safety

This compound is a novel compound with potential applications in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the anticipated toxicological profile and outlines best practices for the safe handling, storage, and disposal of this compound. The core of this guidance is a synthesis of the known hazards associated with the 4-(2-methoxyethyl)phenol and the piperidine moieties, which together form the structure of the target compound.

The causality behind this extrapolated approach lies in the fundamental principles of toxicology, where the hazardous properties of a molecule can often be predicted from its constituent functional groups. The methoxyethyl)phenyl group, based on data from its phenol analogue, is anticipated to be an irritant to the skin, eyes, and respiratory system. The piperidine ring, a well-characterized heterocyclic amine, is known for its corrosivity, flammability, and acute toxicity. Therefore, the combination of these two structural components necessitates a robust and cautious safety protocol.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound should be presumptively classified as follows. This classification is a conservative estimate and should be treated as the minimum standard.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | Highly flammable liquid and vapour.[1][2] |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1][2][3] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2][4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (selected):

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Keep container tightly closed. Ground/bond container and receiving equipment.[2] Use explosion-proof electrical/ventilating/lighting equipment.[2] Do not breathe dust/fume/gas/mist/vapours/spray.[1] Wash face, hands, and any exposed skin thoroughly after handling.[5] Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor/physician. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][4] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile and Mechanistic Insights

The toxicological properties of this compound are predicted to be a composite of its structural components.

-

4-(2-Methoxyethyl)phenol Moiety: Data on the phenol analog indicates that this portion of the molecule is likely to be a significant irritant. Contact with skin and eyes is expected to cause irritation, and inhalation may lead to respiratory tract irritation.

-

Piperidine Moiety: Piperidine is a well-documented hazardous substance. It is a strong base, which contributes to its corrosive nature, causing severe burns to the skin and eyes upon contact.[4] Piperidine is readily absorbed through the skin, and dermal contact can lead to systemic toxicity. Inhalation of piperidine vapors can be toxic and may cause irritation to the respiratory tract, dizziness, and other central nervous system effects.[6] Some piperidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs), which can lead to neurotoxicity.[5] While the specific activity of this compound is unknown, the potential for neurological effects should be considered.

The combination of an irritant and a corrosive/toxic component suggests that this compound will be a hazardous substance requiring stringent safety measures.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate vicinity of where the compound is handled.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.

-

Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Experimental Workflow: A Self-Validating System for Safe Handling

The following workflow is designed to be a self-validating system, where each step reinforces safety and minimizes exposure.

Sources

An In-depth Technical Guide to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is a novel chemical entity. As of the writing of this guide, a specific PubChem Compound Identification (CID) number has not been assigned, and dedicated literature is not publicly available. The following guide is a prospective analysis based on the known chemistry of its constituent functional groups and data from structurally related molecules. It is intended for researchers, scientists, and drug development professionals as a theoretical framework for the synthesis, characterization, and investigation of this compound.

Introduction and Rationale

The exploration of novel chemical space is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. This guide focuses on the novel compound, this compound, which combines the piperidine core with a methoxyethylphenyl group. This unique combination suggests potential for modulation of central nervous system (CNS) targets, among other possibilities. The ether linkage at the 3-position of the piperidine ring introduces a specific stereochemical and conformational profile that distinguishes it from more commonly substituted piperidines. This document provides a comprehensive theoretical framework for the synthesis, purification, and potential pharmacological evaluation of this promising new molecule.

Proposed Synthesis and Mechanism

A logical and efficient approach to the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide or another suitable leaving group. In this proposed synthesis, the sodium salt of 4-(2-methoxyethyl)phenol will be reacted with a 3-piperidinyl derivative bearing a leaving group. To avoid side reactions, the piperidine nitrogen will be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be readily removed under acidic conditions.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Formation of the Alkoxide

-

To a stirred solution of 4-(2-methoxyethyl)phenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 4-(2-methoxyethyl)phenoxide.

Part 2: Ether Formation

-

To the solution of the sodium phenoxide, add a solution of N-Boc-3-tosyloxypiperidine (1.0 eq.) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected ether.

Part 3: Deprotection

-

Dissolve the crude protected ether in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Part 4: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Anticipated Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons from the phenyl ring, characteristic triplets for the ethyl group, a singlet for the methoxy group, and complex multiplets for the piperidine ring protons. The proton on the carbon bearing the ether linkage (C3 of the piperidine) would likely appear as a distinct multiplet.

-

¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and methoxy groups, and the five carbons of the piperidine ring.

-

Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion at m/z 236.16 would be expected.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological activity of this compound is unknown, its structural motifs suggest several plausible avenues for investigation. The piperidine moiety is a common feature in ligands for various CNS receptors. For instance, derivatives of piperidine have shown activity as antagonists for serotonin (5-HT) and dopamine receptors, which are implicated in a range of neuropsychiatric disorders.[1] The methoxyethylphenyl group may influence selectivity and pharmacokinetic properties.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical antagonistic action on a Gq-coupled receptor pathway.

Proposed Analytical and In Vitro Workflows

Purity and Identity Confirmation

A validated analytical method is crucial for ensuring the quality of the synthesized compound.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

This method would be suitable for assessing the purity of the final compound and for monitoring reaction progress.

In Vitro Pharmacological Screening

Initial screening should focus on a panel of CNS-related targets.

Workflow for In Vitro Screening:

-

Primary Binding Assays: Screen the compound against a panel of receptors, including serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c), dopamine (D₁, D₂), and muscarinic receptors, using radioligand binding assays.

-

Functional Assays: For any "hits" from the primary screen, perform functional assays (e.g., calcium flux or cAMP assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

-

Selectivity Profiling: Assess the selectivity of the compound by testing its activity against a broader panel of off-target receptors.

Safety and Handling

As a novel chemical compound, this compound should be handled with appropriate caution. The safety profiles of its precursors, such as 4-(2-methoxyethyl)phenol, indicate potential for skin and eye irritation.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Directions

This guide provides a theoretical yet comprehensive framework for the synthesis, characterization, and initial pharmacological evaluation of the novel compound this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The structural features of the molecule suggest that it is a promising candidate for investigation as a modulator of CNS targets. Future work should focus on the successful synthesis and purification of the compound, followed by rigorous in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential.

References

- Vertex AI Search, Safety data sheet for a mixture containing Ethoxylated trimethylolpropane triacrylate and Tris(N-hydroxy-N-nitrosophenylamin

- Vertex AI Search, Safety Data Sheet for 4-(2-Methoxyethyl)phenol.

- Vertex AI Search, Safety Data Sheet for a mixture containing epoxy resin. (2021-03-30).

- Vertex AI Search, Biologically Active Ethers of N-Substituted 4-Piperidoles.

- Vertex AI Search, Safety Data Sheet for a mixture containing bis-[4-(2,3-epoxipropoxi)phenyl]propane. (2025-07-01).

- Vertex AI Search, Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com.

-

PubChem, 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516. [Link]

- PubMed, HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

-

PubMed, Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

- Google Patents, WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Google Patents, EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

- Vertex AI Search, Safety Data Sheet for a mixture containing ethyl acet

- MDPI, N-(4-Methoxyphenethyl)-2-propylpentanamide.

- PubChemLite, 2-piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- (C18H19NO2).

- NIH, (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one.

-

PubChem, N-(2-Methoxy-phenyl)-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide | C20H24N2O4S | CID 651524. [Link]

- Vertex AI Search, Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastew

-

PubChem, N-Phenethyl-4-piperidinone | C13H17NO | CID 96437. [Link]

-

PubChem, 2-Methoxyethyl phenyl ether | C9H12O2 | CID 96375. [Link]

- Parchem, 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride (Cas 72834-32-3).

-

PubChem, bis(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | C31H37NO6 | CID 162663010. [Link]

- Vertex AI Search, Further exploration of 1-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}piperazine (GBR 12909).

Sources

- 1. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. multimedia.3m.com [multimedia.3m.com]

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 3-hydroxypiperidine. We present a robust, four-step synthetic sequence that includes nitrogen protection, hydroxyl group activation, ether formation, and final deprotection. Additionally, we discuss the Mitsunobu reaction as a viable alternative for the key etherification step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both detailed experimental protocols and the underlying chemical principles for each transformation.

Introduction and Strategic Overview

The synthesis of aryl piperidinyl ethers is of significant interest in the development of novel therapeutics due to their prevalence in biologically active molecules. The target compound, this compound, combines a substituted phenol with a piperidine ring, two pharmacophoric elements of high value. This guide details a reliable and scalable synthetic route, predicated on well-established organic transformations.

Our primary strategy hinges on the Williamson ether synthesis, a cornerstone of ether formation.[1] This pathway involves the nucleophilic substitution of an activated alcohol by a phenoxide.[2] Given the presence of a reactive secondary amine in our starting material, 3-hydroxypiperidine, a protecting group strategy is essential to ensure chemoselectivity. The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

The following table summarizes the key reagents required for this synthesis. It is assumed that standard laboratory solvents, reagents for workup (e.g., saturated aqueous solutions), and drying agents (e.g., Na₂SO₄, MgSO₄) are readily available.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | N-Protecting Agent |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst for N-Protection |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Hydroxyl Activating Agent |

| Pyridine | C₅H₅N | 79.10 | Base and Solvent for Tosylation |

| 4-(2-Methoxyethyl)phenol | C₉H₁₂O₂ | 152.19 | Phenolic Coupling Partner |

| Sodium hydride (NaH), 60% in mineral oil | NaH | 24.00 | Base for Phenoxide Formation |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection Reagent |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Reaction Solvent |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Reaction Solvent |

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

Principle: The secondary amine of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps. The Boc group is stable under the basic conditions of the upcoming tosylation and ether synthesis steps but can be readily removed under acidic conditions.[3][4]

Procedure:

-

To a stirred solution of 3-hydroxypiperidine (10.0 g, 98.9 mmol) in anhydrous dichloromethane (200 mL) at 0 °C (ice bath), add di-tert-butyl dicarbonate (22.6 g, 103.8 mmol, 1.05 eq.) portion-wise.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.6 g, 4.9 mmol, 0.05 eq.).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a colorless oil or a white solid.

Expected Yield: 90-98%.

Step 2: Synthesis of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (N-Boc-3-tosyloxypiperidine)

Principle: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is converted into a tosylate, which is an excellent leaving group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which also acts as the solvent and neutralizes the HCl byproduct.[5]

Procedure:

-

Dissolve N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous pyridine (100 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (11.4 g, 59.6 mmol, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture onto ice water (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine) until the aqueous layer is acidic, then with saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure tosylate.

Expected Yield: 80-90%.

Step 3: Synthesis of tert-butyl 3-(4-(2-methoxyethyl)phenoxy)piperidine-1-carboxylate

Principle: This step is a classic Williamson ether synthesis.[6] The acidic proton of 4-(2-methoxyethyl)phenol is removed by a strong base (NaH) to generate a nucleophilic phenoxide. This phenoxide then displaces the tosylate leaving group from the piperidine ring in an Sₙ2 reaction.[1]

Caption: Mechanism of the Williamson ether synthesis.

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 59.6 mmol, 1.5 eq.) in anhydrous THF (100 mL) at 0 °C, add a solution of 4-(2-methoxyethyl)phenol (6.0 g, 39.7 mmol, 1.0 eq.) in anhydrous THF (50 mL) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of N-Boc-3-tosyloxypiperidine (14.2 g, 39.7 mmol, 1.0 eq.) in anhydrous THF (50 mL) dropwise.

-

Heat the reaction mixture to reflux (approx. 66 °C) and stir for 18-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with water.

-

Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Expected Yield: 60-75%.

Step 4: Synthesis of this compound

Principle: The final step involves the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it allows for rapid and clean deprotection at room temperature.[7][8] The resulting product is the trifluoroacetate salt, which can be neutralized during workup to yield the free amine.

Procedure:

-

Dissolve the product from Step 3 (10.0 g, 29.6 mmol) in dichloromethane (100 mL).

-

Add trifluoroacetic acid (25 mL) dropwise at room temperature.

-

Stir the mixture for 1-2 hours. Monitor deprotection by TLC.[9]

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo to afford the final product.

Expected Yield: 85-95%.

Alternative Synthetic Route: The Mitsunobu Reaction

Principle: The Mitsunobu reaction offers an alternative pathway to form the C-O ether bond directly from the N-Boc protected alcohol and the phenol in a single step.[10] This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[11] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[12]

Caption: Simplified mechanism of the Mitsunobu reaction.

Discussion: While the Mitsunobu reaction can be highly effective, it presents challenges in purification due to stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine derivative.[13] For the synthesis of this compound, it would involve reacting N-Boc-3-hydroxypiperidine directly with 4-(2-methoxyethyl)phenol in the presence of PPh₃ and DEAD. This would be followed by the same Boc-deprotection step as described above. The choice between the Williamson and Mitsunobu routes often depends on substrate reactivity, scalability, and purification considerations.

Characterization and Expected Results

The final product and key intermediates should be characterized using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Expected ¹H and ¹³C NMR Spectral Data for the Final Product:

-

¹H NMR (in CDCl₃, δ in ppm):

-

Aromatic Protons: Two doublets in the range of 6.8-7.2 ppm.

-

Piperidine Protons: A complex series of multiplets from 1.5-3.5 ppm. The proton on the carbon bearing the ether oxygen (C3-H) would likely appear around 4.4-4.6 ppm.

-

Methoxyethyl Protons: A triplet around 2.8 ppm (-CH₂-Ar), a triplet around 3.6 ppm (-CH₂-OMe), and a singlet around 3.4 ppm (-OCH₃).

-

NH Proton: A broad singlet, which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

Aromatic Carbons: Peaks in the range of 114-158 ppm.

-

Piperidine Carbons: Peaks in the range of 30-75 ppm. The carbon bearing the ether oxygen (C3) would be expected around 70-75 ppm.

-

Methoxyethyl Carbons: Peaks around 36 ppm (-CH₂-Ar), 72 ppm (-CH₂-OMe), and 59 ppm (-OCH₃).

-

Conclusion

This application note outlines a clear and reproducible multi-step synthesis of this compound from 3-hydroxypiperidine. The presented protocols, based on the robust Williamson ether synthesis, provide a logical and scalable route for researchers. The discussion of the Mitsunobu reaction offers a valuable alternative for consideration. By following these detailed procedures, scientists in the field of drug discovery and organic synthesis can effectively produce this and similar aryl piperidinyl ether compounds for further investigation.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

University of California, Irvine. Tables For Organic Structure Analysis. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.

-

The Royal Society of Chemistry. ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

- Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.

- Ali, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Serbian Chemical Society.

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe₂O₃@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A³, KA² Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available at: [Link]

- Foley, D. P. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka.

-

PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). Available at: [Link]

- Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

-

ResearchGate. Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (2025). Available at: [Link]

-

SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mcours.net [mcours.net]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 12. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Synthesis

Ticket ID: #SYN-42ME-PIP3 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Improvement & Troubleshooting[1]

Executive Summary & Route Strategy

User Query: "I am attempting to synthesize 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether but am experiencing low yields (<30%) and purification difficulties. What are the optimal conditions?"

Technical Assessment: The synthesis involves forming a C–O bond between a phenol derivative (4-(2-methoxyethyl)phenol) and a secondary alcohol (N-protected 3-hydroxypiperidine).[1] The low yield is likely due to the steric hindrance of the secondary alcohol in the piperidine ring and the competitive elimination pathways common in standard Mitsunobu protocols.

Strategic Recommendation: Do not rely solely on the classical DEAD/PPh3 system. For hindered secondary alcohols, modified Mitsunobu reagents (ADDP or CMBP) or Palladium-catalyzed C-O coupling are superior.

Decision Matrix: Route Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on stereochemical needs and prior failures.

Protocol A: The Modified Mitsunobu (Recommended)

The classical Mitsunobu (DEAD/PPh3) often fails with secondary alcohols due to steric bulk and the thermal instability of the betaine intermediate. We recommend the Tsunoda Protocol using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine).

Why this works:

-

pKa Matching: The phenol (pKa ~10) is well within the range for ADDP.

-

Sterics: PBu3 is less sterically demanding and more nucleophilic than PPh3, activating the hindered secondary alcohol more effectively.

-

Stability: The ADDP-PBu3 betaine is stable at higher temperatures (up to 60°C), allowing you to force the reaction if kinetics are slow [1].

Optimized Protocol

Reagents:

-

A: N-Boc-3-hydroxypiperidine (1.0 equiv)[1]

-

B: 4-(2-methoxyethyl)phenol (1.2 equiv)[1]

-

C: ADDP (1.5 equiv)

-

D: PBu3 (1.5 equiv)

-

Solvent: Anhydrous Toluene or THF (0.1 M concentration)

Step-by-Step:

-

Preparation: Dissolve A (Alcohol) and B (Phenol) in anhydrous Toluene under Argon.

-

Phosphine Addition: Add D (PBu3) to the mixture at Room Temperature (RT).

-

Azo Addition: Cool the mixture to 0°C. Add C (ADDP) in one portion.

-

Critical Check: The reaction may become a thick slurry. Ensure efficient stirring.

-

-

Reaction: Allow to warm to RT. If TLC shows no conversion after 4 hours, heat to 50-60°C.

-

Note: Unlike DEAD, ADDP allows heating without immediate decomposition.

-

-

Workup: Dilute with Hexanes/Et2O (1:1). The byproduct (ADDP-H2) and phosphine oxide often precipitate. Filter off the solids.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide (Mitsunobu)

| Symptom | Probable Cause | Corrective Action |

| No Conversion (SM remains) | Betaine formation failed due to sterics. | Switch to CMBP reagent. It mimics the betaine but is a stable ylide, effective for difficult secondary alcohols [2]. |

| Low Yield (<20%) | Azodicarboxylate decomposition. | Ensure anhydrous conditions. Switch solvent from THF to Toluene (higher boiling point, non-polar effect helps ion pairing). |

| Product is Racemic | SN1 pathway competition.[1] | The reaction temperature is too high or solvent is too polar. Keep at 0°C–RT. Use Benzene or Toluene instead of DMF/THF. |

| Cannot remove TPPO | Triphenylphosphine oxide contamination. | If using PPh3, switch to Polymer-supported PPh3 or use the ADDP/PBu3 method (PBu3O is water-soluble/easier to wash away).[1] |

Protocol B: Palladium-Catalyzed C-O Coupling (Alternative)

If the Mitsunobu route fails due to extreme steric hindrance, use Buchwald-Hartwig C-O coupling.[1]

Warning: Coupling secondary alcohols (like 3-hydroxypiperidine) with aryl halides is prone to beta-hydride elimination , converting your alcohol into a ketone/imine byproduct.[1] You must use specific bulky ligands to suppress this [3].

Reagents:

-

Electrophile: 4-(2-methoxyethyl)bromobenzene (1.0 equiv)[1]

-

Nucleophile: N-Boc-3-hydroxypiperidine (1.2 equiv)[1]

-

Catalyst: Pd(OAc)2 (2-5 mol%)[1]

-

Ligand: RockPhos or tBuBrettPhos (4-6 mol%)

-

Base: Cs2CO3 (2.0 equiv)[3]

-

Solvent: Toluene, 90°C.

Mechanism & Logic: RockPhos is extremely bulky, which facilitates reductive elimination (forming the C-O bond) faster than the competing beta-hydride elimination.

Deprotection & Final Isolation[1]

The ether product contains a Boc group. The final step is deprotection.

Common Pitfall: Users often lose yield here because the resulting amine forms a hygroscopic salt with the ether linkage, making it hard to crystallize.

Protocol:

-

Dissolve intermediate in DCM.

-

Add TFA (10-20 equiv).[1] Stir 1-2 h.

-

Crucial Workup: Do not just evaporate. Quench with saturated NaHCO3. Extract the free base into DCM/IPA (3:1 mixture).

-

Why IPA? Pure DCM often fails to extract polar secondary amines efficiently from aqueous basic layers.

-

-

Form the HCl salt (if required) by adding 1M HCl in Ether to the dried organic layer.

FAQ: User Ticket Scenarios

Q: I see a major spot on TLC just above my product. What is it? A: This is likely the N-alkylated hydrazine byproduct (from DEAD/ADDP).[1] In the Mitsunobu reaction, the hydrazine byproduct can sometimes co-elute.

-

Fix: Wash the organic layer with 1M NaOH during workup; the hydrazine byproduct is often more acidic or hydrolyzable. Alternatively, switch to the CMBP reagent which produces acetonitrile and PBu3O, simplifying purification [2].

Q: Can I use 4-(2-methoxyethyl)phenol that has turned pink/brown? A: No. The color indicates oxidation to quinones, which are radical scavengers and will kill the Mitsunobu mechanism.

-

Fix: Recrystallize the phenol from Hexane/EtOAc or perform a rapid filtration through a silica plug before use.

Q: My 3-hydroxypiperidine is the HCl salt. Can I use it directly? A: Absolutely not. The Mitsunobu reaction requires the free alcohol. The acidic proton on the amine salt will protonate the betaine immediately, quenching the reagent.

-

Fix: Free-base the amine and protect it (Boc/Cbz) before the coupling. You cannot perform this reaction with a free amine present (N-alkylation will compete).[1]

References

-

Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.

-

Tsunoda, T., et al. (2003). "(Cyanomethylene)tributylphosphorane (CMBP): A New Reagent for the Mitsunobu Reaction." Chemical and Pharmaceutical Bulletin, 51(4), 474-476.

-

Buchwald, S. L., et al. (2011). "Pd-Catalyzed Synthesis of Aryl Ethers from Secondary Alcohols." Journal of the American Chemical Society, 133(29), 11402–11405.

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(2-Methoxyethyl)phenol Coupling

Welcome to the technical support center for optimizing coupling reactions involving 4-(2-Methoxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical reaction parameter: temperature. In the following sections, we will explore the causal relationships between temperature, reaction outcomes, and troubleshooting strategies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter to control in the coupling of 4-(2-Methoxyethyl)phenol?

Temperature is one of the most influential factors in any chemical reaction, governing both reaction rate and selectivity.[1] For palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig O-arylation of phenols, temperature control is paramount for several reasons:

-

Reaction Rate: As dictated by the Arrhenius equation, higher temperatures generally increase the rate of reaction by providing the necessary activation energy for the catalytic cycle to proceed efficiently.[1] For many Buchwald-Hartwig and Suzuki-Miyaura couplings, heating is required to achieve a reasonable reaction time.[2] Typical temperature ranges are often between 80-110°C.[3]

-

Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, can be thermally sensitive. Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[4] This irreversible precipitation removes the catalyst from the reaction cycle, leading to a stalled or incomplete reaction and ultimately, a lower yield.

-

Selectivity and Side Reactions: Temperature can influence the selectivity of a reaction, dictating which of several possible products is formed. This is often explained by the principles of kinetic versus thermodynamic control.[5] At elevated temperatures, undesired side reactions such as hydrodehalogenation, ether cleavage, or catalyst-mediated decomposition of starting materials can become more prevalent.[6]

Q2: What is the difference between kinetic and thermodynamic control, and how does it relate to reaction temperature?

In many coupling reactions, more than one product can be formed. The distribution of these products can often be controlled by temperature.[7]

-

Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product is the one that forms the fastest, as it has the lowest activation energy barrier to overcome.[5] These conditions are often irreversible, meaning once the product is formed, it does not revert to the starting materials.[7]

-

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for multiple reaction pathways, and the reactions can become reversible. Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product, which exists at the lowest energy state, will be the major product at equilibrium.[5]

For the coupling of 4-(2-Methoxyethyl)phenol, a lower temperature might favor a desired, but less stable, isomer (kinetic product), while a higher temperature could lead to a more stable, but potentially undesired, byproduct (thermodynamic product). Therefore, careful temperature optimization is crucial for product selectivity.

Q3: I am seeing a low yield in my coupling reaction. Could the temperature be the cause?

A low yield is a common issue that can often be traced back to suboptimal temperature settings. Consider the following possibilities:

-

Temperature is too low: The reaction may be sluggish or may not have reached completion.[4] There might not be enough energy to overcome the activation barrier for a key step in the catalytic cycle, such as oxidative addition or reductive elimination. A cautious, incremental increase in temperature (e.g., in 10-20°C increments) is a logical first step in troubleshooting.[2]

-

Temperature is too high: As mentioned, excessive heat can cause the palladium catalyst to decompose and precipitate out of the solution, effectively stopping the reaction.[4] If you observe the formation of black particles (palladium black), the temperature is likely too high for your specific catalyst system. This can also increase the rate of side reactions, consuming your starting materials and lowering the yield of the desired product.[2]

Q4: My reaction mixture turned black and stalled. What happened, and how can I prevent it?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[4] This is an inactive form of palladium that will not participate in the catalytic cycle. The primary cause is often excessive heat.

To prevent catalyst decomposition:

-

Lower the Reaction Temperature: This is the most direct solution. Experiment with lower temperature settings to find a balance between an acceptable reaction rate and catalyst stability.

-

Choose a More Stable Catalyst/Ligand System: Modern palladium precatalysts and bulky electron-rich phosphine ligands are designed to be more thermally stable and resistant to decomposition.[3]

-

Ensure an Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst and the phosphine ligands, which can be exacerbated at higher temperatures.[2] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Temperature Optimization

| Problem | Potential Temperature-Related Cause | Recommended Solution |

| No or very low conversion | Reaction temperature is too low, preventing the reaction from overcoming the activation energy barrier. | Incrementally increase the reaction temperature in 10-20°C intervals. Monitor reaction progress by TLC or LC-MS at each step.[2] |

| Reaction starts but does not go to completion (stalls) | Catalyst decomposition due to excessive heat. | Lower the reaction temperature. If a black precipitate (palladium black) is observed, this is a strong indicator.[4] Consider using a more thermally robust catalyst/ligand combination. |

| Formation of multiple products/low selectivity | The reaction temperature may be favoring undesired thermodynamic products or side reactions. | Try running the reaction at a lower temperature to favor the kinetic product.[5] Analyze the byproduct structure to understand the competing reaction pathway. |

| Yield is inconsistent between batches | Poor temperature control, leading to variations in reaction rate and catalyst stability. | Ensure consistent and accurate temperature monitoring and control using a calibrated heating mantle, oil bath, or automated reactor system. |

Experimental Protocol: Temperature Optimization for Buchwald-Hartwig O-Arylation of 4-(2-Methoxyethyl)phenol

This protocol describes a general procedure for optimizing the reaction temperature for the coupling of 4-(2-Methoxyethyl)phenol with a representative aryl bromide.

Reaction: 4-(2-Methoxyethyl)phenol + 4-Bromotoluene → 4-(2-Methoxyethyl)-1-(p-tolyloxy)benzene

Materials:

-

4-(2-Methoxyethyl)phenol

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

Reagent Preparation:

-

In a glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (1 mol%) and tBuXPhos (2 mol%) in anhydrous toluene.

-

-

Reaction Setup:

-

To a series of oven-dried reaction vials equipped with stir bars, add 4-(2-Methoxyethyl)phenol (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and Cs₂CO₃ (1.5 equiv.).

-

Seal the vials with septa.

-

Remove the vials from the glovebox and add anhydrous toluene via syringe to achieve a 0.5 M concentration with respect to the phenol.

-

Purge each vial with argon or nitrogen for 10-15 minutes.

-

Add the catalyst stock solution to each vial via syringe.

-

-

Temperature Screening:

-

Place the vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, and 120°C).

-

Stir the reactions vigorously.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours) and analyzing by TLC or LC-MS.

-

Once a reaction is deemed complete (or has stalled), cool it to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and precipitated catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Analysis:

-

Determine the yield of the desired product for each reaction temperature using an internal standard by GC or ¹H NMR analysis of the crude product.

-

Expected Results: A Quantitative Overview

The following table summarizes the expected outcomes from the temperature optimization experiment.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |

| 80 | 24 | 45 | Slow conversion, starting material remains. |

| 90 | 18 | 75 | Good conversion, clean reaction profile. |

| 100 | 8 | 92 | Optimal balance of rate and yield. |

| 110 | 6 | 88 | Faster reaction, slight increase in byproducts. |

| 120 | 4 | 65 | Rapid initial conversion, followed by stalling and visible formation of palladium black.[4] |

Temperature Optimization Workflow

The following diagram illustrates the logical workflow for optimizing reaction temperature.

Caption: A workflow for systematic temperature optimization.

References

- Hielscher, M., Oehl, E. K., Gleede, B., Buchholz, J., & Waldvogel, S. R. (2025). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem.

- BenchChem. (2025). Technical Support Center: Optimization of Coupling Reaction Conditions for Bis-Azo Phenol Dyes.

-

ResearchGate. (n.d.). Impact of the reaction temperature on the selectivity (at 95% conv. of...) [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved February 14, 2026, from [Link]

- Sigman, M. S., & Harper, K. C. (2012). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 134(42), 17111–17114.

- MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 234.

- RSC Publishing. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 15(8), 2736-2753.

- Powers, I. G., & Wu, J. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds.

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

- University of Nottingham. (n.d.).

- Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.

- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.

- CyberLeninka. (n.d.).

- BenchChem. (2025).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Temperature effect on coupling reaction. [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

- Cole, K. P., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.

- University of Windsor. (n.d.).

-

ResearchGate. (n.d.). Optimization studies; (a) temperature at 5 min, (b) coupling reaction... [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- Sigma-Aldrich. (n.d.).

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved February 14, 2026, from [Link]

- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

- Kinzel, T., et al. (2010). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 132(40), 14073–14075.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.

- MSE Supplies. (2025, September 3).

- Merck. (n.d.). Cross-Coupling Reactions Guide.

- MDPI. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions.

- ResearchGate. (2020, July 6). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls.

- Nolan, S. P., & Organ, M. G. (2015). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(cinnamyl)Cl].

- Leah4sci. (2015, March 18). Kinetic vs Thermodynamic Control [Video]. YouTube.

- University College Dublin. (n.d.). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry.

-

ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

- SlideShare. (n.d.). Process Chemistry (Case Study and Impurities in APIs).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.

- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

Sources

- 1. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Stability and Prevention of Oxidation of Methoxyethyl Groups in Synthesis